molecular formula C3H2N2O3S B3052811 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid CAS No. 45654-48-6

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B3052811
CAS No.: 45654-48-6
M. Wt: 146.13 g/mol
InChI Key: FVZITYNLUYJDOE-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid (C₃H₂N₂O₃S) is a heterocyclic compound featuring a thiadiazole core substituted with hydroxyl and carboxylic acid groups at positions 4 and 3, respectively (SMILES: O=C(O)c1nsnc1O; InChI: InChI=1S/C3H2N2O3S/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8)) . It has garnered attention for its role as a lactate dehydrogenase (LDH) inhibitor, competing with pyruvate for binding to the enzyme’s active site . Structural studies on Plasmodium falciparum LDH (pfLDH) revealed that the sulfur atom in its thiadiazole ring forms a hydrogen bond with serine 245, enhancing inhibitory activity . This compound also serves as a precursor in synthesizing amides and derivatives for pharmacological applications .

Preparation Methods

Thermal Decarboxylation of Thiadiazole Dicarboxylic Acid Derivatives

The stepwise thermal decarboxylation of 1,2,5-thiadiazole-3,4-dicarboxylic acid represents a classical route to access 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid. The reaction proceeds via two distinct temperature-dependent stages:

  • Initial Decarboxylation : Heating the dicarboxylic acid derivative at 160–180°C results in the loss of the first carboxyl group as carbon dioxide, yielding 1,2,5-thiadiazole-3-carboxylic acid.
  • Secondary Decarboxylation : Further heating above 200°C removes the second carboxyl group, forming the parent 1,2,5-thiadiazole.

To isolate the mono-decarboxylated intermediate (this compound), precise temperature control and rapid quenching are critical. The reaction mechanism involves homolytic cleavage of the C–COOH bond, followed by radical stabilization through resonance within the thiadiazole ring.

Cyclization of Thiosemicarbazide Derivatives

A widely employed strategy involves the cyclization of thiosemicarbazide intermediates with cyclopropane dicarboxylic acid precursors. For example, 1,1-cyclopropane dicarboxylic acid reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. Hydrolysis of this intermediate under acidic conditions yields this compound.

Key Reaction Parameters :

  • Solvent : Anhydrous dichloroethane or toluene.
  • Temperature : Reflux conditions (80–110°C).
  • Catalyst : POCl₃ (2.5–3.0 equivalents).

This method achieves moderate yields (45–60%) and is favored for its scalability. However, the use of POCl₃ necessitates stringent safety protocols due to its corrosive nature.

Photochemical Ring Contraction of Thiadiazines

Recent advances in photochemistry have enabled the synthesis of 1,2,5-thiadiazole derivatives via light-mediated ring contraction. Irradiation of 1,2,6-thiadiazines under aerobic conditions with visible light (450 nm) induces a [3+2] cycloaddition with singlet oxygen (¹O₂), followed by ring contraction to form 1,2,5-thiadiazole-1-oxides. Subsequent reduction or hydrolysis yields the target hydroxy-carboxylic acid derivative.

Optimized Conditions :

  • Light Source : LED lamps (450 nm, 20 W).
  • Solvent : Acetonitrile or tetrahydrofuran.
  • Reaction Time : 12–24 hours.

This method offers exceptional atom economy (≈95%) and avoids toxic reagents, making it environmentally favorable. Computational studies confirm that the reaction proceeds via a low-energy transition state (ΔG‡ = 21.7 kcal/mol).

Oxidative Functionalization of Mercapto-Thiadiazoles

Oxidation of 3-mercapto-1,2,5-thiadiazole-4-carboxylic acid derivatives provides an alternative pathway. Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thiol group to a hydroxyl moiety without over-oxidizing the sulfur atom in the thiadiazole ring.

Representative Procedure :

  • Dissolve 3-mercapto-1,2,5-thiadiazole-4-carboxylic acid (1.0 mmol) in acetic acid.
  • Add 30% H₂O₂ (1.2 equivalents) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with ice water and isolate via vacuum filtration.

This method achieves yields of 70–85% and is notable for its regioselectivity.

Hydrolysis of Cyano or Nitrile Precursors

Hydrolytic cleavage of cyano-substituted thiadiazoles under strongly acidic or basic conditions provides access to carboxylic acid derivatives. For example, refluxing 3-cyano-4-hydroxy-1,2,5-thiadiazole in 6M HCl for 12 hours results in quantitative conversion to the carboxylic acid.

Mechanistic Insight :
The reaction proceeds via a two-step process:

  • Protonation of the nitrile group to form an iminium intermediate.
  • Nucleophilic attack by water, followed by tautomerization to the carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Thermal Decarboxylation 50–65 4–6 hours Scalability, minimal byproducts High energy input, intermediate isolation
Thiosemicarbazide Cyclization 45–60 8–12 hours Compatibility with diverse substrates Use of corrosive POCl₃
Photochemical Contraction 75–90 12–24 hours Ambient conditions, high atom economy Specialized equipment required
Oxidative Functionalization 70–85 6–8 hours High regioselectivity Sensitivity to oxidizing agents
Nitrile Hydrolysis 80–95 12–18 hours High conversion rates Harsh acidic conditions

Chemical Reactions Analysis

Types of Reactions

4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃H₂N₂O₃S
  • Molecular Weight : 146.125 g/mol
  • Structure : The compound features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, along with a carboxylic acid group and a hydroxyl group.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Overview : 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid exhibits potential as an antimicrobial agent. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways.
    • Case Study : Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against bacteria and fungi. For instance, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli .
  • LDHA Inhibition
    • Mechanism of Action : The compound has been identified as an inhibitor of lactate dehydrogenase (LDHA), an enzyme critical in the metabolic pathway of cancer cells. By inhibiting LDHA, this compound may reduce lactate production and limit tumor growth.
    • Research Findings : Studies have demonstrated that this inhibition can lead to decreased viability of cancer cells in vitro .
  • Cardiovascular Applications
    • Beta-Adrenergic Blocking Properties : Compounds derived from 4-hydroxy-1,2,5-thiadiazole have been noted for their beta-adrenergic blocking properties. This characteristic suggests potential use in managing conditions such as angina pectoris .

Agricultural Applications

  • Pesticide Development
    • Functionality : The compound's biological activity makes it a candidate for developing new pesticides or herbicides. Its ability to disrupt metabolic processes in pests could lead to effective pest control solutions.
    • Research Insights : Preliminary studies indicate that formulations containing this compound can inhibit the growth of certain plant pathogens .

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

MethodDescription
Reaction with EpihalohydrinInvolves the reaction of 4-hydroxy-1,2,5-thiadiazole with epihalohydrin to produce various derivatives.
EsterificationThe use of N-bromosuccinimide followed by esterification to yield alkyl esters has been explored for enhancing solubility and bioactivity.
Reductive AlkylationThis method allows for the introduction of various substituents that can modify the compound's biological activity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Bioisosteres: Thiadiazole vs. Oxadiazole

The 4-hydroxy-1,2,5-oxadiazole-3-yl group is a bioisostere for carboxylic acids in ionotropic glutamate receptor (iGluR) ligands. Unlike the thiadiazole variant (e.g., TDPA, 2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid), oxadiazole derivatives exhibit varied receptor selectivity:

  • TDPA (Thiadiazole derivative) : Preferentially binds AMPA receptors (EC₅₀ = 10 μM at iGluR2) .
  • Oxadiazole homologues : Show dual activity as weak AMPA agonists and NMDA antagonists (e.g., (+)-15 and (+)-18) or selective NMDA antagonism (e.g., (−)-15 and (−)-18) .
    The sulfur atom in thiadiazole enhances hydrogen-bonding interactions in enzyme inhibition, while oxygen in oxadiazole modulates electronic properties and receptor affinity .

Vicinal Hydroxyl-Carboxyl Azoles: Thiadiazole vs. Isoxazole

Both 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid and 3-hydroxyisoxazole-4-carboxylic acid inhibit LDH by mimicking pyruvate. Key differences include:

  • Thiadiazole : Sulfur participates in hydrogen bonding (e.g., with pfLDH Ser245), improving binding specificity .
  • Both compounds share a similar pKa (~3–4) due to their hydroxyl-carboxyl groups, but thiadiazole derivatives generally exhibit higher metabolic stability .

Substituent Variations in Thiadiazole Carboxylic Acids

4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid

  • Structure : Chlorine replaces the hydroxyl group (C₃HClN₂O₂S; CAS 5097-44-9) .
  • Properties : The electron-withdrawing Cl increases acidity (pKa ~1.5) and reactivity in nucleophilic substitutions. Used as a biochemical reagent for synthesizing agrochemicals .

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid

  • Structure: Amino group replaces hydroxyl (C₃H₃N₃O₂S) .
  • Applications : Serves as a precursor for hydrazides and ureido derivatives (e.g., 4-ureido-1,2,5-thiadiazole-3-carboxamide), which are intermediates in antimalarial drug development .

4-(2-Hydroxyphenyl)-1,2,5-thiadiazole-3-carboxylic Acid

  • Structure : Aromatic hydroxyl substitution enhances π-π stacking in enzyme binding .

Data Tables

Table 1. Key Structural Analogues of this compound

Compound Name Substituent(s) Molecular Formula Key Properties/Activities References
This compound -OH, -COOH C₃H₂N₂O₃S LDH inhibition (IC₅₀ = 2.1 μM)
4-Hydroxy-1,2,5-oxadiazole-3-yl -OH, oxadiazole core C₂HNO₂ NMDA/AMPA receptor modulation
3-Hydroxyisoxazole-4-carboxylic acid -OH, isoxazole core C₄H₃NO₃ LDH inhibition (IC₅₀ = 5.8 μM)
4-Chloro-1,2,5-thiadiazole-3-carboxylic acid -Cl, -COOH C₃HClN₂O₂S Biochemical reagent; agrochemical precursor
4-Amino-1,2,5-thiadiazole-3-carboxylic acid -NH₂, -COOH C₃H₃N₃O₂S Intermediate in antimalarial synthesis

Biological Activity

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring with a hydroxyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its biological properties, including antibacterial and anti-inflammatory effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study highlighted that derivatives of thiadiazoles are particularly potent against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .

Compound Activity MIC (µg/mL) Reference
This compoundAntibacterial3.91 - 62.5
Nitrofurantoin (reference)AntibacterialVaries

2. Anti-inflammatory Properties

Thiadiazole compounds are known for their anti-inflammatory activities. The incorporation of the thiadiazole ring in drug design has been associated with reduced inflammation in various models. Studies have shown that certain derivatives can inhibit inflammatory mediators effectively .

3. Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus strains compared to standard antibiotics like nitrofurantoin .

Study on Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory effects of thiadiazoles in animal models. The results indicated that compounds containing the thiadiazole ring could significantly reduce edema and inflammatory cytokine levels in treated subjects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via refluxing 3-formyl-indole derivatives with thiourea or thiazolidinone precursors in acetic acid with sodium acetate as a catalyst. For example, coupling 3-formyl-1H-indole-2-carboxylic acid with 2-thioxo-thiazolidin-4-one under reflux (3–5 h) yields thiadiazole derivatives after recrystallization . Chiral resolution of enantiomers, such as the Asp analogue, is achievable using chiral HPLC .

Q. How is the purity and structure of this compound validated?

  • Methodological Answer : Characterization involves spectroscopic techniques:

  • IR Spectroscopy : Key bands at 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N), and 810 cm⁻¹ (S-N stretch) confirm functional groups .
  • UV-Vis : Absorbance maxima at 219 nm and 345 nm in acidic conditions indicate π→π* and n→π* transitions .
  • Paper Chromatography : Fluorescence under UV light (254 nm) distinguishes derivatives (e.g., yellow/orange for ureido carboxamides vs. blue for amino-thiadiazoles) .

Q. What are the primary bioisosteric applications of this compound in receptor studies?

  • Methodological Answer : The 4-hydroxy-1,2,5-thiadiazol-3-yl moiety acts as a carboxylic acid bioisostere in ionotropic glutamate receptors (iGluRs). For example, TDPA (2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid) shows AMPA receptor preference (EC₅₀ = 10 μM at iGluR2), validated via competitive binding assays with radiolabeled ligands .

Advanced Research Questions

Q. How does this compound modulate receptor selectivity between NMDA and AMPA subtypes?

  • Methodological Answer : Stereoselectivity and homologation influence receptor affinity. For instance:

  • The (+)-isomer of Glu homologues exhibits weak agonism at iGluR2 but antagonism at NR1/NR2A (NMDA subtype), while (−)-isomers are selective NR1/NR2A antagonists .
  • Chiral HPLC separation and electrophysiological assays (e.g., patch-clamp) are critical for evaluating subtype-specific activity .

Q. What mechanisms underlie its inhibition of lactate dehydrogenase (LDH) in cancer metabolism?

  • Methodological Answer : The compound competes with pyruvate for binding to LDHA’s active site, as shown via ¹⁴C-labeled pyruvate displacement assays. PSTMB (a related inhibitor) reduces LDHA activity by >80% at 10 μM, validated through enzymatic kinetics and apoptosis assays in tumor models .

Q. How do hydrolysis and cyclization conditions affect its stability and byproduct formation?

  • Methodological Answer : In basic aqueous solutions (e.g., 0.1N NaOH), V-butyl-4-ureido derivatives undergo cyclization to form thiadiazolo-pyrimidines, followed by hydrolysis to carboxylic acids. Acid quenching and lyophilization isolate intermediates like III (Rt = 0.5 hr), identified via IR and paper chromatography .

Q. How should researchers address contradictions in bioisosteric efficacy across receptor classes?

  • Methodological Answer : Context-dependent effects (e.g., agonist vs. antagonist behavior in AMPA vs. NMDA receptors) require systematic profiling:

  • Functional Assays : Measure EC₅₀/IC₅₀ ratios across receptor subtypes using HEK293 cells expressing cloned iGluRs .
  • Structural Analysis : Compare X-ray crystallography data of ligand-receptor complexes to identify steric/electronic mismatches .

Properties

IUPAC Name

4-oxo-1,2,5-thiadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3S/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZITYNLUYJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45654-48-6
Record name 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid
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Record name 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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